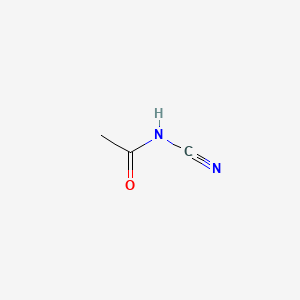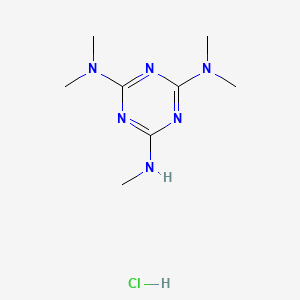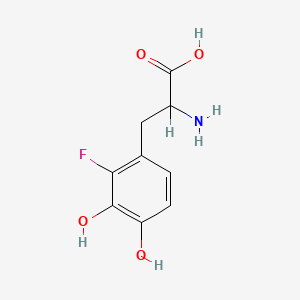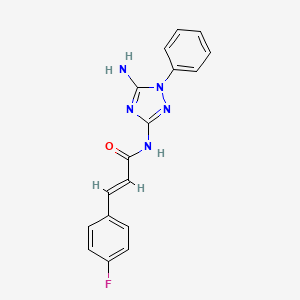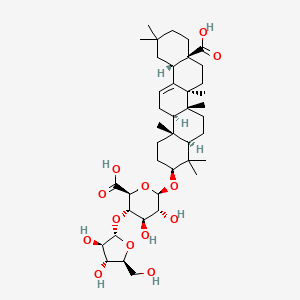
Narcissiflorine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of narcissiflorine and related compounds involves extracting them from the ethanolic extract of Anemone narcissiflora. These saponins are characterized by their complex glycosidic structures, featuring arabinofuranosyl and glucuronopyranosyl moieties linked to a hydroxy-oleanolic acid core (Masood, Minocha, Tiwari, & Srivastava, 1981).
Molecular Structure Analysis
The molecular structure of narcissiflorine is defined by its triterpenoid skeleton, decorated with sugar residues. Specifically, it is identified as [α-L-arabinofuranosyl-(1→4)-β-D-glucuronopyranosyl-(1→3)]-3β-hydroxy-olean-12-en-28-oic acid, showcasing the intricate glycosidic linkages and functional groups integral to its activity (Masood, Minocha, Tiwari, & Srivastava, 1981).
Chemical Reactions and Properties
Narcissiflorine's chemical reactivity is influenced by its functional groups, including hydroxyl and carboxylic acid moieties. These groups participate in various chemical reactions, such as esterification and glycosidic bond formation, which are crucial for its biological activity. The structural complexity and functional group distribution are key to its interaction with biological targets.
Physical Properties Analysis
While specific details on the physical properties of narcissiflorine, such as melting point, solubility, and optical rotation, are not provided in the accessed literature, these properties are generally influenced by the compound's molecular structure. The presence of multiple hydroxyl groups suggests narcissiflorine's potential solubility in polar solvents.
Chemical Properties Analysis
The chemical properties of narcissiflorine are characterized by its behavior in biological systems, attributable to its saponin structure. Saponins are known for their surface-active properties, which can disrupt cellular membranes and lead to complex biological effects. The specific chemical properties of narcissiflorine, including its bioactivity, are determined by its unique structural features.
Wissenschaftliche Forschungsanwendungen
Triterpene Saponins in Anemone Narcissiflora
Narcissiflorine, along with narcissiflorinine and narcissifloridine, are identified as new saponins isolated from Anemone narcissiflora. These compounds are structurally elucidated and contribute to understanding the complex chemical composition of this plant species, which may have implications for its medicinal uses (Masood, Minocha, Tiwari, & Srivastava, 1981).
Antimitotic Properties
Research has revealed that substances like narciclasine, isolated from Narcissus bulbs, possess potent antimitotic properties. This finding is significant for understanding the potential use of these compounds in cancer research and treatment (Ceriotti, 1967).
Antitumor and Anti-Inflammatory Effects
Narciclasine, an isocarbostyril alkaloid discovered in Narcissus species, has been investigated for its selective and potent cytotoxic action on cancer cells. Recent studies have also highlighted its anti-inflammatory properties, particularly in brain tumor models, making it a compound of interest in oncological and inflammatory disease research (Fürst, 2016).
Amaryllidaceae Alkaloids in Cancer Treatment
A comprehensive analysis of Amaryllidaceae alkaloids, such as lycorine and narciclasine, has shown their potential in medicinal applications, especially in treating cancer. The structural diversity of these alkaloids contributes to their varying biological activities, making them valuable in therapeutic research (Evidente & Kornienko, 2009).
Neurological Applications
Galanthamine, derived from Amaryllidaceae plants including Narcissus species, is used in treating neurological degeneration in Alzheimer's disease. This highlights the importance of compounds like narcissiflorine in developing treatments for neurodegenerative conditions (Heinrich & Teoh, 2004).
Pigment Composition in Flower Color
The study of carotenoids and flavonoids in Narcissus cultivars reveals how these compounds influence flower color, offering insights into plant biochemistry and the potential for horticultural applications (Li, Lu, Tang, & Shi, 2015).
Role in Plant Cell Death
Narciclasine's role in inducing programmed cell death in plant cells through oxidative stress and mitochondrial dysfunctions is a vital area of research, contributing to our understanding of plant biology and potentially agricultural practices (Lu, Wan, Wang, Na, Wang, & Bi, 2012).
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)27(44)30(31(54-34)32(47)48)53-33-28(45)26(43)22(19-42)51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22-,23-,24+,25-,26-,27+,28+,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHCJXBGKMDIFP-LLUWHUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974681 | |
| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Narcissiflorine | |
CAS RN |
59252-95-8 | |
| Record name | Narcissiflorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059252958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 4-O-pentofuranosylhexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



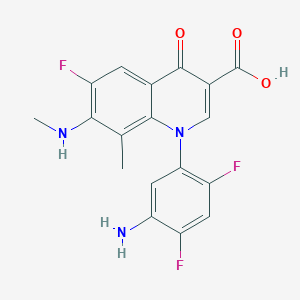
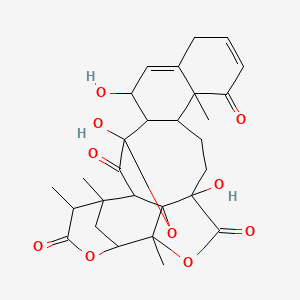
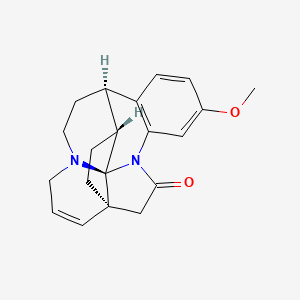
![2-[3-(Quinolin-2-ylmethoxy)anilino]benzoate](/img/structure/B1215989.png)
![1-[[(4-chloroanilino)-oxomethyl]amino]-N-[3-(4-morpholinyl)propyl]-1-cyclohexanecarboxamide](/img/structure/B1215991.png)
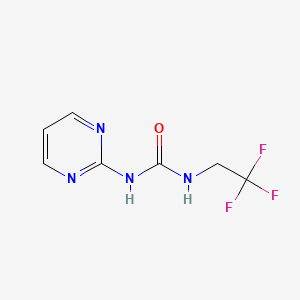
![N-cyclohexyl-6-methyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1216000.png)
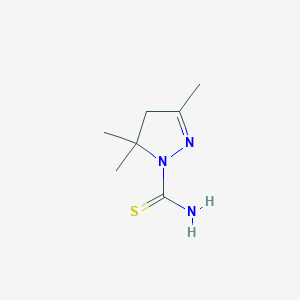

![6-ethoxy-3-[[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1216004.png)
